Cyclopropyl Pemoline-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

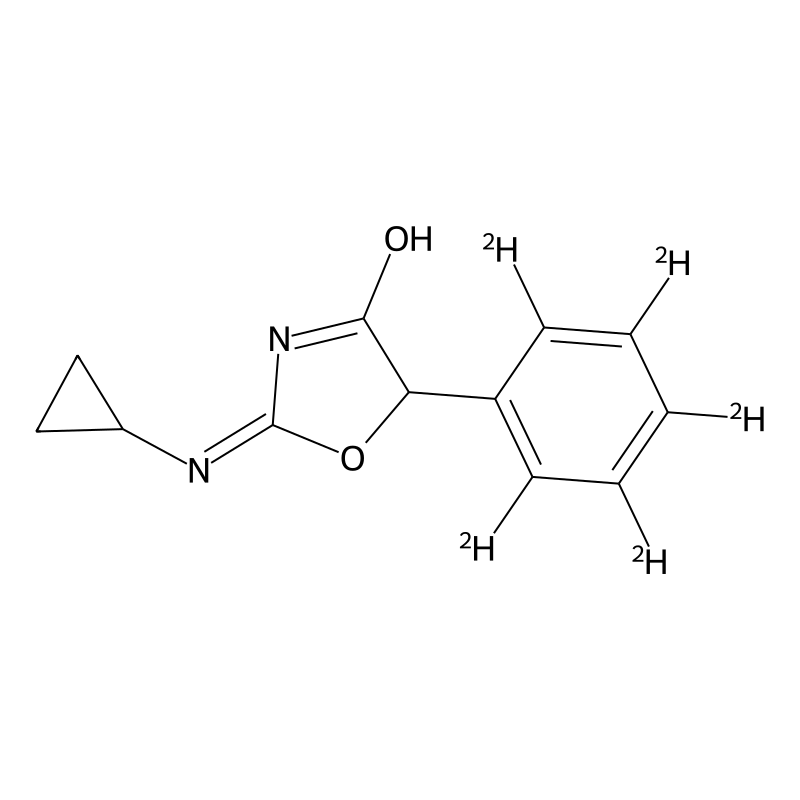

Cyclopropyl Pemoline-d5 is a synthetic compound recognized for its unique structural and functional characteristics. It is classified as a nootropic drug and a central nervous system stimulant, primarily developed for research purposes. The compound is an isotopic analogue of Pemoline, where five hydrogen atoms are replaced with deuterium atoms, enhancing its stability and allowing for more precise studies in biological systems. Its chemical structure is defined by the IUPAC name 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one, with a molecular formula of C12H12N2O2 and a molecular weight of 221.271 g/mol .

- Hydrolysis: Breaking down in the presence of water to yield its constituent parts.

- Nucleophilic Substitution: Reacting with nucleophiles due to the electrophilic nature of the carbonyl group.

- Deuterium Exchange Reactions: Involving the exchange of deuterium atoms with protons in various solvents, which can be studied using nuclear magnetic resonance spectroscopy.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

The synthesis of Cyclopropyl Pemoline-d5 involves several key steps:

- Starting Material: The process begins with Pemoline as the base compound.

- Deuteration: Hydrogen atoms in Pemoline are replaced with deuterium using deuterated solvents such as deuterium oxide (D2O).

- Characterization: The resulting compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

This synthetic pathway allows researchers to produce Cyclopropyl Pemoline-d5 efficiently while maintaining its unique properties.

Cyclopropyl Pemoline-d5 has several applications in scientific research:

- Neuropharmacological Studies: Investigating the mechanisms through which stimulant drugs affect the central nervous system.

- Cognitive Enhancement Research: Exploring its potential benefits in cognitive impairments and neurodegenerative disorders.

- Drug Development: Serving as a prototype for developing new nootropic agents with improved efficacy and safety profiles .

Research on Cyclopropyl Pemoline-d5 includes interaction studies that assess how it interacts with various biological systems:

- Receptor Binding Studies: Evaluating its affinity for dopamine and norepinephrine receptors.

- Metabolic Pathway Analysis: Understanding how it is metabolized within biological systems, which can influence its therapeutic effectiveness.

- Synergistic Effects: Investigating potential interactions with other drugs or compounds that could enhance or inhibit its effects .

Cyclopropyl Pemoline-d5 shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Pemoline | Oxazolidinone | Treatment of ADHD | Original compound; less stable than d5 |

| Methylphenidate | Piperidine derivative | ADHD treatment | Different mechanism; more widely used |

| Adderall | Amphetamine derivative | ADHD treatment | Combination of amphetamines; more potent |

| Modafinil | Benzhydryl derivative | Narcolepsy treatment | Unique wakefulness-promoting properties |

Cyclopropyl Pemoline-d5 stands out due to its isotopic labeling, allowing for advanced tracking in metabolic studies without altering its fundamental pharmacological properties.

Molecular Formula and Mass Spectrometry Data

The molecular formula of Cyclopropyl Pemoline-d5 is C₁₂H₇D₅N₂O₂, reflecting the incorporation of five deuterium atoms into the parent structure [3] [6]. The molecular weight is precisely 221.267 grams per mole, representing an increase of approximately 5.036 daltons compared to the non-deuterated analog [8]. This mass difference is crucial for analytical applications, as it provides a distinct mass spectral signature that enables precise quantification and identification [29].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₇D₅N₂O₂ | [3] [6] |

| Molecular Weight | 221.267 g/mol | [8] |

| Mass Increase | +5.036 Da | [29] |

| Molecular Ion [M+H]⁺ | 222.3 m/z | [29] |

Mass spectrometry data reveals characteristic fragmentation patterns typical of oxazolidinone compounds, with the deuterium labeling providing enhanced stability and distinct isotopic patterns [29]. The compound demonstrates stable deuterium retention under standard mass spectrometric conditions, making it suitable for both liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry applications following appropriate derivatization procedures [15].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one . This systematic name precisely describes the structural arrangement, including the specific positioning of deuterium atoms within the phenyl ring system .

Several alternative names are employed in scientific literature and commercial contexts. The compound is frequently referred to as Cyclazodone-d5, reflecting its relationship to the parent cyclazodone structure [4] [6]. Additional nomenclature includes 2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone and 2-(Cyclopropylamino)-5-(phenyl-d5)-2-oxazolin-4-one [4] [6]. These alternative names emphasize different aspects of the molecular structure while maintaining consistency with established chemical naming conventions [5].

| Nomenclature Type | Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one |

| Primary Alternative | Cyclazodone-d5 |

| Systematic Alternative | 2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone |

| Chemical Abstracts Service Number | 1246817-86-6 |

Structural Characteristics and Functional Groups

The molecular architecture of Cyclopropyl Pemoline-d5 is characterized by a central 1,3-oxazolidin-4-one ring system, which constitutes a five-membered heterocyclic structure containing both nitrogen and oxygen atoms [30]. This oxazolidinone core serves as the primary scaffold responsible for the compound's chemical and biological properties [25] [26].

The phenyl ring substitution at position 5 of the oxazolidinone represents a critical structural feature . In this deuterated variant, the phenyl ring undergoes complete hydrogen-to-deuterium substitution at all five aromatic positions (2,3,4,5,6), creating a pentadeuteriophenyl moiety . This substitution pattern maintains the electronic properties of the aromatic system while introducing the analytical advantages associated with isotopic labeling [27].

The cyclopropyl group attached to the nitrogen at position 2 contributes significantly to the compound's three-dimensional structure [2]. Cyclopropyl rings are characterized by their high strain energy and unique geometric constraints, which influence both the compound's conformational flexibility and its potential interactions with biological targets [17]. The small, rigid nature of the cyclopropyl ring enhances binding specificity and contributes to the overall pharmacological profile of related compounds [2].

| Structural Component | Description | Functional Significance |

|---|---|---|

| Core Ring System | 1,3-oxazolidin-4-one (5-membered heterocycle) | Provides core scaffold for biological activity |

| Phenyl Ring Substitution | Phenyl ring at position 5 with complete deuteration | Deuteration enhances metabolic stability and analytical tracking |

| Cyclopropyl Group | Cyclopropyl group attached to nitrogen at position 2 | Small, rigid ring contributes to receptor binding specificity |

| Oxazolidinone Ring | Contains both nitrogen and oxygen heteroatoms | Essential for antimicrobial/stimulant activity in related compounds |

Deuterium Labeling Pattern and Significance

The deuterium labeling pattern in Cyclopropyl Pemoline-d5 involves the complete substitution of all five hydrogen atoms on the phenyl ring with deuterium isotopes . This pentadeuteriophenyl arrangement (2,3,4,5,6-pentadeuteriophenyl) represents a systematic approach to isotopic labeling that maximizes analytical utility while maintaining structural integrity .

The significance of this labeling pattern extends beyond simple mass differentiation [27] [29]. Deuterium substitution introduces kinetic isotope effects that can influence the compound's metabolic stability and pharmacokinetic properties [31]. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, resulting in reduced susceptibility to enzymatic cleavage and enhanced metabolic stability [29] [31].

From an analytical perspective, the deuterium labeling provides distinct advantages for mass spectrometric detection and quantification [29]. The five-dalton mass shift creates clear separation from the parent compound, enabling precise internal standard applications in bioanalytical methods [15]. The isotopic purity typically exceeds 98% deuterium content, ensuring consistent analytical performance [6].

| Parameter | Specification |

|---|---|

| Number of Deuterium Atoms | 5 deuterium atoms |

| Labeling Pattern | Complete phenyl ring deuteration (positions 2,3,4,5,6) |

| Isotopic Purity | Typically >98% D |

| Mass Increase | +5.036 Da compared to unlabeled compound |

| Primary Purpose | Internal standard for analytical methods |

| Analytical Advantage | Distinct mass spectral fragmentation pattern |

Physical and Chemical Properties

Cyclopropyl Pemoline-d5 exists as a solid powder under standard conditions, typically appearing as a white to off-white crystalline material [6] [19]. The compound requires controlled storage conditions, with recommended temperatures between 2-8°C to maintain stability and prevent degradation [6] [8]. This low-temperature storage requirement reflects the compound's sensitivity to thermal degradation and the need to preserve isotopic integrity [6].

Solubility characteristics demonstrate limited aqueous solubility, consistent with other oxazolidinone derivatives [18] [19]. The compound shows sparingly soluble behavior in chloroform and slightly soluble characteristics in both dimethyl sulfoxide and methanol [19]. These solubility properties are important considerations for analytical method development and sample preparation procedures [19].

The chemical stability of Cyclopropyl Pemoline-d5 under appropriate storage conditions is generally favorable [6]. The deuterium substitution contributes to enhanced stability compared to the non-deuterated analog, as carbon-deuterium bonds exhibit greater resistance to chemical and enzymatic cleavage [31]. This enhanced stability makes the compound particularly suitable for long-term storage and analytical applications requiring consistent performance over extended periods [29].

| Property | Cyclopropyl Pemoline-d5 | Reference (Parent Pemoline) |

|---|---|---|

| Physical State | Solid powder | Solid powder |

| Color/Appearance | White to off-white | White, tasteless, odorless |

| Storage Temperature | 2-8°C | Room temperature |

| Purity (typical) | >95% | Not applicable |

| Solubility in Chloroform | Sparingly soluble | <1 mg/mL |

| Solubility in Dimethyl Sulfoxide | Slightly soluble | Not applicable |

| Solubility in Methanol | Slightly soluble | 2.2 mg/mL (95% ethanol) |

| Stability | Stable when stored properly | Stable under normal conditions |

The preparation of Cyclopropyl Pemoline-d5 fundamentally relies on the construction of the oxazolidinone ring system coupled with the incorporation of the cyclopropyl substituent and selective deuteration. Several well-established synthetic pathways provide the foundation for accessing this complex heterocyclic framework [2].

The most industrially significant approach involves the cyclization of 2-aminoalcohols with carbonyl sources to form the oxazolidinone core structure. This methodology demonstrates exceptional versatility in accommodating various substitution patterns while maintaining high synthetic efficiency [3] [4]. The reaction typically proceeds under basic conditions, where the amino alcohol undergoes intramolecular cyclization with diethyl carbonate or similar carbonyl equivalents, resulting in the formation of the five-membered heterocyclic ring with concomitant elimination of ethanol [4].

Multicomponent reactions have emerged as particularly attractive strategies for oxazolidinone synthesis, offering convergent approaches that allow for the simultaneous introduction of multiple structural elements [3]. These transformations typically involve three-component coupling reactions utilizing propargylic alcohols, carbon dioxide, and aminoethanol derivatives under silver or copper catalysis. The thermodynamically favorable nature of these processes, combined with their high atom economy, makes them especially suitable for large-scale synthetic applications [3].

Alternative synthetic strategies include decarboxylative coupling approaches that provide access to functionalized oxazolidinones through mild, catalytic processes [3] [4]. These methodologies offer excellent functional group tolerance and can accommodate a wide range of substitution patterns, making them particularly valuable for the synthesis of complex derivatives such as Cyclopropyl Pemoline-d5.

The cyclopropyl substituent introduction typically occurs through specialized cyclopropanation reactions or by utilizing pre-formed cyclopropyl building blocks [5] [6]. The timing of cyclopropane introduction is critical, as these strained ring systems can be sensitive to certain reaction conditions, particularly those involving strong acids or prolonged heating [5].

Copper-Mediated Oxidative Cyclization Approaches

Copper-mediated oxidative cyclization reactions have revolutionized the synthesis of complex heterocyclic systems, providing efficient access to oxazolidinone derivatives through environmentally benign processes [7] [8] [9]. These methodologies leverage the unique redox properties of copper catalysts to facilitate bond formation under relatively mild conditions.

The copper-catalyzed three-plus-two oxidative cyclization represents a particularly powerful approach for constructing the oxazolidinone framework [7]. This transformation typically employs copper iodide as the catalyst in combination with an appropriate oxidant, proceeding through a well-defined mechanistic pathway that involves initial substrate coordination, oxidative coupling, and subsequent cyclization. The reaction demonstrates excellent regioselectivity and can accommodate a broad range of functional groups, making it highly suitable for complex molecule synthesis [7].

Copper-mediated intramolecular cyclization reactions offer complementary approaches for accessing substituted oxazolidinones [10] [11]. These transformations utilize catalytic amounts of copper acetate in combination with appropriate bases, proceeding under inert atmosphere conditions to prevent unwanted side reactions. The methodology demonstrates particular utility in cases where traditional cyclization approaches prove challenging due to substrate complexity or steric hindrance [10].

Aerobic oxidative coupling reactions catalyzed by copper species represent environmentally attractive alternatives that operate under ambient conditions [12] [13]. These processes utilize molecular oxygen as the terminal oxidant, eliminating the need for stoichiometric chemical oxidants. The transformations typically proceed at room temperature with excellent functional group tolerance, making them particularly attractive for industrial applications [12].

The mechanistic understanding of copper-mediated cyclization processes has advanced significantly, revealing the critical role of ligand design in controlling reaction selectivity and efficiency [8] [11]. Careful selection of supporting ligands can dramatically influence the outcome of these transformations, allowing for fine-tuning of reactivity patterns to achieve optimal synthetic results.

Deuteration Techniques and Considerations

The incorporation of deuterium atoms into Cyclopropyl Pemoline-d5 requires specialized synthetic approaches that ensure selective isotopic substitution while maintaining the structural integrity of the target compound [14] [15] [16]. Multiple deuteration strategies have been developed to address the specific challenges associated with deuterium incorporation in complex heterocyclic systems.

Hydrogen-deuterium exchange reactions represent the most widely employed methodology for deuterium incorporation, offering exceptional versatility in achieving selective isotopic substitution [14] [16] [17]. This approach typically utilizes deuterium oxide as the deuterium source under basic conditions, with potassium hydroxide serving as the base catalyst. The reaction proceeds through a well-established mechanism involving deprotonation followed by reprotonation with deuterium, allowing for precise control over the sites of isotopic substitution [14].

Base-mediated deuteration using dimethyl sulfoxide-d6 has emerged as a particularly effective metal-free approach for achieving high levels of deuterium incorporation [14]. This methodology operates at elevated temperatures, typically around 120 degrees Celsius, and demonstrates excellent selectivity for electronically distinct molecular positions. The process involves deuterioamination, deuteriothiolation, and deuteriophenoxylation pathways, providing access to multiply deuterated products with high isotopic purity [14].

Photoredox synergistic deuteration represents a cutting-edge approach that combines photocatalysis with deuterium oxide as the sole deuterium source [18] [19]. This methodology operates under mild conditions using blue light-emitting diode irradiation and demonstrates exceptional diastereoselectivity in the formation of deuterated cyclopropane derivatives. The transformation proceeds through a well-defined mechanism involving hydrogen-deuterium exchange followed by photocatalyzed deuteroaminomethylation, resulting in highly efficient deuterium incorporation [18].

Catalytic isotope exchange using transition metal catalysts provides precise control over deuteration patterns through carefully designed catalyst systems [16] [17]. These approaches utilize specialized metal complexes, often based on iridium, ruthenium, or palladium, to facilitate selective deuterium incorporation under controlled conditions. The methodologies demonstrate excellent functional group tolerance and can achieve high levels of deuterium enrichment while maintaining chemical integrity [17].

The selection of appropriate deuteration conditions requires careful consideration of the substrate's electronic properties, steric environment, and potential competing reaction pathways [16]. Successful deuteration protocols must balance the need for efficient isotopic incorporation with the preservation of sensitive functional groups, particularly the strained cyclopropyl ring system present in the target compound.

Purification Methodologies

The purification of Cyclopropyl Pemoline-d5 demands sophisticated separation techniques that can effectively remove impurities while preserving the compound's chemical and isotopic integrity [20] [21] [22]. The selection of appropriate purification methods depends critically on the physical properties of the target compound and the nature of potential contaminants.

Crystallization and recrystallization techniques represent fundamental purification approaches that exploit differences in solubility to achieve high purity levels [20] [22] [23]. The process involves dissolving the crude material in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation. The choice of crystallization solvent is critical, requiring selection of a medium in which the target compound exhibits appropriate solubility characteristics while impurities remain either highly soluble or completely insoluble [22].

The recrystallization process typically begins with the identification of suitable solvents through systematic solubility testing [22]. The ideal solvent system allows complete dissolution of the crude material at elevated temperature while promoting selective crystallization of the pure compound upon cooling. Multiple recrystallization cycles may be necessary to achieve the required purity levels, although each successive purification typically results in some yield loss [22].

Chromatographic separation techniques provide high-resolution purification capabilities essential for achieving pharmaceutical-grade purity [21] [23]. High-performance liquid chromatography represents the gold standard for final purification, offering exceptional separation efficiency through carefully optimized mobile phase compositions and gradient elution protocols [24]. The methodology can effectively separate closely related impurities, including regioisomers and deuterium isotopologues that may be present in the crude reaction mixture.

Column chromatography on silica gel serves as an intermediate purification step, allowing for the removal of major impurities and the isolation of the target compound from complex reaction mixtures [21] [25]. The technique utilizes differences in polarity and molecular interactions to achieve separation, with careful selection of mobile phase composition being critical for optimal resolution.

Solvent extraction procedures provide effective methods for initial purification, particularly for removing polar or ionic impurities from organic products [21] [22]. These techniques exploit differences in solubility between aqueous and organic phases, allowing for selective extraction of the target compound while leaving unwanted materials in the opposite phase. The process often involves multiple extraction cycles and may require pH adjustment to optimize separation efficiency [22].

Quality Control and Analytical Verification

The analytical verification of Cyclopropyl Pemoline-d5 requires a comprehensive suite of analytical techniques to confirm structural identity, assess chemical purity, and determine deuterium incorporation levels [26] [24] [27]. These quality control measures are essential for ensuring that the final product meets the stringent requirements necessary for research applications.

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural verification and deuterium content determination [28] [29]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, including verification of the cyclopropyl substituent and oxazolidinone ring system. The technique can also quantify deuterium incorporation levels through integration analysis of residual proton signals relative to internal standards [28].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, providing verification of the carbon framework and identification of isotopic shifts resulting from deuterium substitution [28]. Deuterium nuclear magnetic resonance spectroscopy directly confirms the presence and location of deuterium atoms within the molecular structure, providing unambiguous evidence of successful isotopic incorporation [15].

Mass spectrometry analysis provides critical molecular weight confirmation and isotopic purity assessment [24] [27]. High-resolution mass spectrometry can distinguish between different isotopologues and quantify the relative abundance of various deuterated species present in the sample. The technique offers exceptional sensitivity and can detect trace impurities that may not be readily apparent through other analytical methods [27].

Electrospray ionization and matrix-assisted laser desorption ionization represent the most commonly employed ionization techniques, each offering specific advantages depending on the molecular characteristics of the analyte [27]. The resulting mass spectral data provides definitive confirmation of molecular formula and can identify the presence of unwanted isotopic variants or chemical impurities.

High-performance liquid chromatography serves dual roles as both a purification technique and an analytical tool for purity assessment [26] [24]. The methodology can quantify the levels of chemical impurities present in the final product and verify that purity specifications are met. Gradient elution protocols using reverse-phase or normal-phase stationary phases provide excellent separation of closely related compounds [24].

Analytical method validation represents a critical component of quality control, ensuring that all analytical procedures meet appropriate standards for accuracy, precision, linearity, and robustness [26] [24] [30]. The validation process involves systematic evaluation of method performance parameters and establishment of appropriate acceptance criteria for routine quality control testing [26].